

# Introduction: Navigating the Nomenclature of Functionalized mPEG(2000)

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## Compound of Interest

Compound Name: *Cls-mpeg(2000)*

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In the field of drug delivery and bioconjugation, methoxy polyethylene glycol (mPEG) derivatives are indispensable tools for enhancing the therapeutic properties of molecules. The nomenclature for these reagents can sometimes be ambiguous. The term "**ClS-mPEG(2000)**" can be interpreted in two primary ways, both of which are highly relevant to researchers. This guide provides a comprehensive overview of both interpretations to ensure clarity and technical depth.

- **Part 1: mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM)** This is a widely used amine-reactive PEG derivative. It is possible that "ClS" is a typographical error or a less common abbreviation for the succinimidyl carboxymethyl ester functional group.
- **Part 2: Cholesterol-PEG(2000) (CLS-mPEG)** In this case, "CLS" is a common abbreviation for cholesterol. This PEGylated lipid is a critical component in the formulation of liposomes and lipid nanoparticles for drug delivery.

This guide will delve into the technical specifications, applications, and experimental considerations for both of these important molecules, providing a clear and authoritative resource for scientists and drug development professionals.

## Part 1: mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

mPEG(2000)-Succinimidyl Carboxymethyl Ester (mPEG-SCM) is a high-quality amine-reactive PEG reagent. It is characterized by a stable, non-degradable linker between the polyethylene glycol chain and the N-Hydroxysuccinimide (NHS) ester.[1][2] This structure allows for the efficient covalent attachment of the PEG moiety to primary amine groups on proteins, peptides, and other biomolecules.

## Chemical Identification and Synonyms

- CAS Number: A general CAS number for mPEG-SCM is 92451-01-9.[3][4] It is important to note that for polymeric substances, CAS numbers can sometimes be applied to a range of molecular weights. Another general CAS number for polyethylene glycol, 25322-68-3, is also sometimes associated with this derivative in commercial listings.
- Synonyms:
  - Methoxy PEG Succinimidyl Carboxymethyl Ester, MW 2000[5][6]
  - mPEG-Succinimidyl Carboxymethyl Ester[7]
  - mPEG-NHS[8][9]
  - Methoxy PEG NHS Ester[7]
  - SCM-PEG[7]
  - mPEG-Succinimidyl ester[4]
  - Polyethylene glycol N-succinimidyl NHS[8]

## Physicochemical Properties and Structure

mPEG-SCM consists of a methoxy-terminated polyethylene glycol chain linked to a succinimidyl carboxymethyl ester. The methoxy group provides stability and reduces non-specific protein adsorption.[10] The succinimidyl ester is a highly reactive group that readily couples with primary amines to form stable amide bonds.[8][10]

Property	Value
Average Molecular Weight	~2000 Da
Appearance	White to off-white solid or semi-solid
Purity	Typically >95%
Solubility	Soluble in water, chloroform, and DMSO (e.g., 10 mg/mL)[8]
Storage Conditions	-20°C, desiccated, and protected from light[8] [11]

## Mechanism of Action and Applications

The primary application of mPEG-SCM is in PEGylation, the process of covalently attaching PEG chains to a molecule. This is a widely used strategy in drug development to:

- **Improve Pharmacokinetics:** PEGylation increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation half-life.
- **Enhance Stability:** The PEG chain can protect the molecule from enzymatic degradation.
- **Reduce Immunogenicity:** The hydrophilic PEG chain can shield antigenic epitopes, reducing the immune response against the therapeutic molecule.[4]
- **Increase Solubility:** PEGylation can improve the solubility of hydrophobic drugs.

Key Applications Include:

- **Protein and Antibody Modification:** Covalent attachment to lysine residues to improve the therapeutic properties of biologics.[9][10]
- **Nanoparticle Surface Functionalization:** Modifying the surface of liposomes, gold nanoparticles, and other drug delivery systems to improve their stability and in vivo distribution.[10]

- Drug Delivery Vector Preparation: Used in the creation of drug delivery systems to enhance drug stability and bioavailability.[\[10\]](#)

## Experimental Protocol: PEGylation of a Model Protein

This protocol provides a general framework for the PEGylation of a protein with mPEG-SCM. The specific reaction conditions (e.g., molar ratio, pH, reaction time) should be optimized for each specific protein.

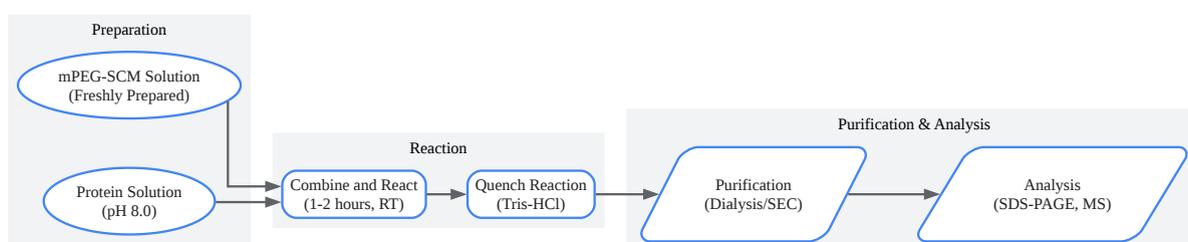
### Materials:

- Model Protein (e.g., Bovine Serum Albumin, BSA)
- mPEG(2000)-SCM
- Phosphate Buffered Saline (PBS), pH 7.4
- Reaction Buffer: Sodium Phosphate Buffer, pH 8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Dialysis membrane (appropriate molecular weight cut-off)
- SDS-PAGE analysis system

### Procedure:

- Protein Preparation: Dissolve the model protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.
- mPEG-SCM Preparation: Immediately before use, dissolve the mPEG(2000)-SCM in the Reaction Buffer to the desired concentration. The molar ratio of mPEG-SCM to protein will need to be optimized, but a starting point is a 5 to 20-fold molar excess.
- PEGylation Reaction: Add the mPEG-SCM solution to the protein solution while gently stirring. Allow the reaction to proceed for 1-2 hours at room temperature.

- Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted mPEG-SCM.
- Purification: Purify the PEGylated protein from unreacted PEG and byproducts by dialysis against PBS at 4°C.
- Analysis: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight. Further characterization can be performed using techniques such as size-exclusion chromatography (SEC) and mass spectrometry.



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Caption: Workflow for the PEGylation of a protein using mPEG-SCM.

## Part 2: Cholesterol-PEG(2000) (CLS-mPEG)

Cholesterol-PEG(2000) is a PEGylated form of cholesterol.[12][13] It is an amphiphilic polymer that can self-assemble in aqueous solutions to form micellar structures.[14] This molecule is a key component in the design of lipid-based drug delivery systems, where the cholesterol moiety serves as a lipid anchor.

## Chemical Identification and Synonyms

- CAS Number: While a specific CAS number for Cholesterol-mPEG(2000) is not consistently reported across sources, it is a derivative of cholesterol.
- Synonyms:
  - Cholesterol-MPEG[12][15]
  - CLS-mPEG[15][16]
  - Cholesterol-PEG-methoxy[14]
  - mPEG-Cholesterol[14]

## Physicochemical Properties and Structure

CLS-mPEG consists of a hydrophobic cholesterol anchor covalently linked to a hydrophilic methoxy-terminated polyethylene glycol chain. This amphipathic nature is crucial for its function in lipid bilayer systems.

Property	Value
Average Molecular Weight of PEG	~2000 Da
Appearance	Solid
Purity	Typically $\geq 95\%$ [12][13]
Storage Conditions	-20°C[13][15]

## Mechanism of Action and Applications

The primary role of CLS-mPEG is as a component in lipid nanoparticle (LNP) and liposome formulations. The cholesterol portion of the molecule integrates into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain extends outwards from the surface. This "stealth" coating provides several advantages:

- Steric Hindrance: The PEG layer creates a steric barrier that reduces the adsorption of opsonin proteins from the bloodstream. This, in turn, reduces uptake by the reticuloendothelial system (RES), prolonging the circulation time of the nanoparticle.

- **Improved Stability:** The PEG layer can improve the colloidal stability of the nanoparticle formulation, preventing aggregation.
- **Targeted Delivery:** The distal end of the PEG chain can be further functionalized with targeting ligands to direct the nanoparticle to specific cells or tissues.

Key Applications Include:

- **Drug Delivery:** A critical component in the formulation of liposomes and LNPs for the delivery of small molecule drugs, proteins, and nucleic acids (e.g., mRNA vaccines).[13][14][17]
- **Gene Therapy:** Used in the development of non-viral vectors for gene delivery.[14]
- **Vaccine Development:** Enhances the stability and efficacy of vaccine formulations.[14]

## Experimental Protocol: Formulation of CLS-mPEG Containing Liposomes by Thin-Film Hydration

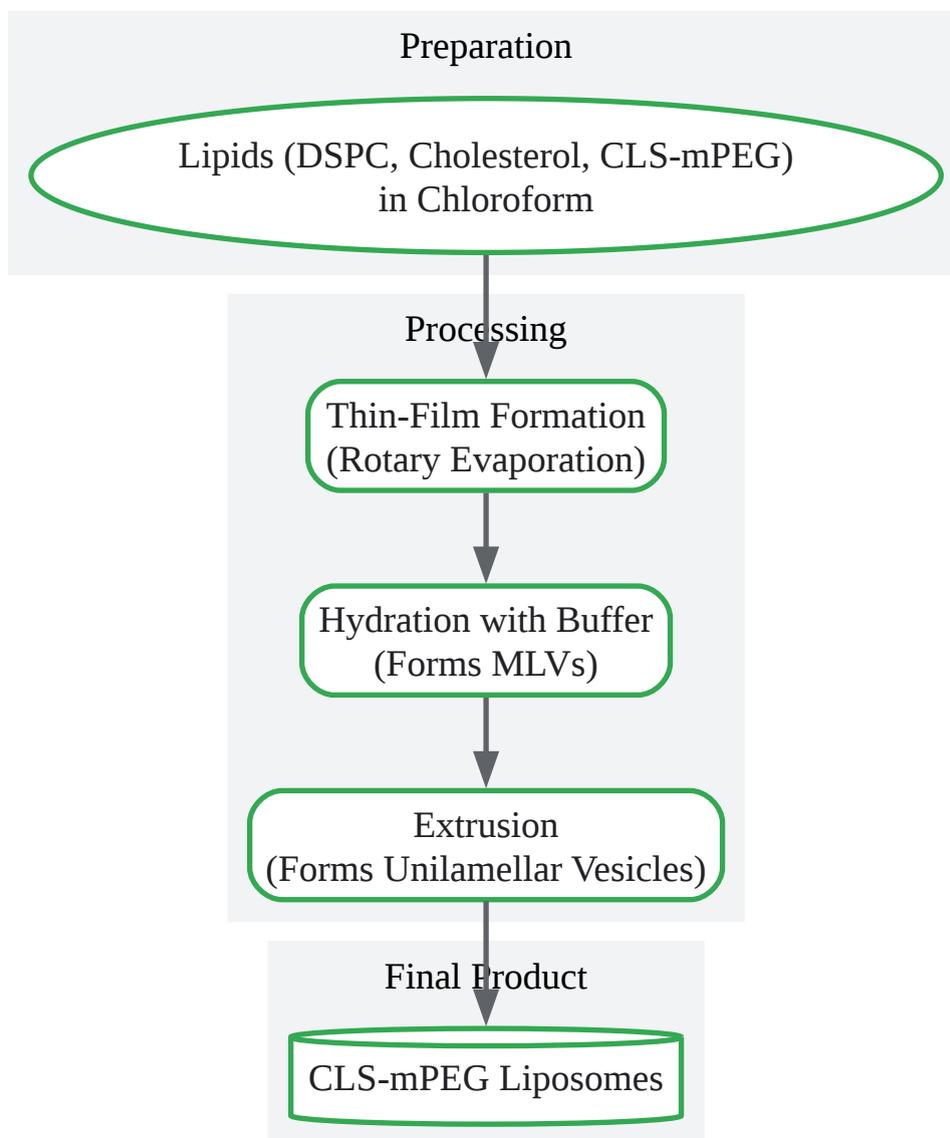
This protocol describes a common method for preparing liposomes incorporating CLS-mPEG.

Materials:

- Primary lipid (e.g., DSPC)
- Cholesterol
- **CLS-mPEG(2000)**
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., PBS, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

## Procedure:

- **Lipid Film Formation:** Dissolve the primary lipid, cholesterol, and **CLS-mPEG(2000)** in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5 DSPC:Cholesterol:CLS-mPEG).
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
- **Hydration:** Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
- **Extrusion:** To produce unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes of a specific pore size (e.g., 10-15 passes through a 100 nm membrane).
- **Characterization:** Characterize the resulting liposomes for size distribution, zeta potential, and encapsulation efficiency (if a drug is co-encapsulated).



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Caption: Workflow for the formulation of CLS-mPEG liposomes.

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